molecular formula C19H24N4O3S B6124021 [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone

Cat. No.: B6124021
M. Wt: 388.5 g/mol
InChI Key: WKDFBBIZQORZKM-UHFFFAOYSA-N
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Description

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline, piperidine, and thiadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced via a reductive amination reaction, where the isoquinoline derivative reacts with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the isoquinoline-piperidine intermediate with the thiadiazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can take place at the piperidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Conditions: Acidic or basic conditions depending on the type of reaction

Major Products Formed

    Oxidation: Formation of quinone derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Compounds involved in Knoevenagel condensation reactions

Uniqueness

The uniqueness of this compound lies in its combination of isoquinoline, piperidine, and thiadiazole moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-25-17-8-13-5-7-22(11-14(13)9-18(17)26-2)15-4-3-6-23(12-15)19(24)16-10-20-27-21-16/h8-10,15H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDFBBIZQORZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)C(=O)C4=NSN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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